Ethyl 2,5-diaminobenzoate
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Overview
Description
Ethyl 2,5-diaminobenzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, where the ethyl ester group is substituted at the carboxyl position, and two amino groups are attached at the 2 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,5-diaminobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,5-diaminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,5-diaminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or bromine can be used to introduce halogen atoms.
Major Products:
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of this compound derivatives with varying degrees of reduction.
Substitution: Formation of halogenated benzoates or other substituted derivatives.
Scientific Research Applications
Ethyl 2,5-diaminobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure and reactivity.
Mechanism of Action
The mechanism by which ethyl 2,5-diaminobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function. In chemical synthesis, its reactivity is primarily governed by the electron-donating nature of the amino groups and the ester functionality, which can participate in various nucleophilic and electrophilic reactions.
Comparison with Similar Compounds
Ethyl 2,5-diaminobenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester. It may exhibit slightly different reactivity and solubility properties.
Ethyl 3,4-diaminobenzoate: The amino groups are positioned differently on the benzene ring, which can affect the compound’s chemical behavior and applications.
Ethyl 2,4-diaminobenzoate: Another positional isomer with distinct reactivity patterns due to the different placement of amino groups.
Biological Activity
Ethyl 2,5-diaminobenzoate, also known as ethyl 2,5-diaminobenzoic acid ethyl ester, is an organic compound characterized by its structural arrangement that includes two amino groups at the 2 and 5 positions of a benzoate framework. This unique configuration contributes significantly to its biological activity, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors. The amino groups facilitate hydrogen bonding, which can modulate biological pathways. Notably, research indicates that this compound may inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition suggests potential applications in managing diabetes by controlling postprandial hyperglycemia .
Antidiabetic Properties
Recent studies have highlighted the compound's potential as an anti-diabetic agent. This compound has been shown to act as a competitive inhibitor of α-glucosidase, with docking studies revealing a significant binding affinity to the enzyme. This interaction is crucial for understanding its therapeutic implications in diabetes management .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other compounds that also exhibit biological activities. Below is a comparative table showcasing some related compounds and their unique characteristics:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Mthis compound | Methyl group instead of ethyl | Different solubility properties due to methyl group |
Ethyl 3,4-diaminobenzoate | Amino groups at positions 3 and 4 | Variations in reactivity due to different substitution pattern |
Methyl 2,6-diaminobenzoate | Methyl group at position 2 with amino at position 6 | Distinct biological activity profile compared to ethyl derivatives |
The positioning of the amino groups and the presence of the ethyl ester group in this compound influence its reactivity and interaction with biological targets compared to its analogs.
Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits α-glucosidase activity. The compound's IC50 value indicates its potency relative to standard inhibitors like acarbose. For example, one study reported that derivatives of the compound exhibited IC50 values ranging from 70 µM to 287 µM , showcasing its competitive inhibition capability against α-glucosidase .
Docking Studies
Docking studies further elucidated the binding interactions between this compound and α-glucosidase. These studies revealed critical insights into the molecular dynamics and stability of the enzyme-inhibitor complex, supporting the hypothesis of its potential as a therapeutic agent for diabetes management .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 2,5-diaminobenzoate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,10-11H2,1H3 |
InChI Key |
ALVIPGWBQWVQQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)N |
Origin of Product |
United States |
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